N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
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Overview
Description
N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a complex organic compound that features a cyano group, a tetrazole ring, and a sulfanylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the sulfanylacetamide group: This step might involve the reaction of a suitable amine with a chloroacetamide derivative.
Final coupling: The cyano and methylbutan groups can be introduced through nucleophilic substitution or other suitable organic reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Biological Research: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Industrial Chemistry: Use as a precursor for more complex chemical compounds.
Mechanism of Action
The mechanism of action for compounds like N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide often involves interaction with specific molecular targets, such as enzymes or receptors. The cyano and tetrazole groups can play a crucial role in binding to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)acetamide: Lacks the sulfanyl group.
N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylpropionamide: Has a propionamide instead of an acetamide group.
Uniqueness
N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6OS/c1-11(2)15(3,10-16)17-13(22)9-23-14-18-19-20-21(14)12-7-5-4-6-8-12/h4-8,11H,9H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFBWAMSFCKDRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=NN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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